molecular formula C16H11Br2N3O2 B352433 (Z)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide CAS No. 330673-71-7

(Z)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide

Cat. No. B352433
CAS RN: 330673-71-7
M. Wt: 437.08g/mol
InChI Key: GZIDXSFTPXBRNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide, commonly known as DBIMB, is a novel organic compound with potential applications in scientific research. DBIMB is a synthetic derivative of indolin-2-one, which is a biologically active molecule known for its anti-inflammatory, antitumor, and antibacterial properties.

Scientific Research Applications

Comprehensive Analysis of Scientific Research Applications of N-[(5,7-Dibromo-2-hydroxy-1H-indol-3-yl)imino]-2-methylbenzamide

Cancer Treatment: Indole derivatives, such as N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2-methylbenzamide, have been extensively studied for their potential in treating various types of cancer. These compounds can interfere with cell proliferation and induce apoptosis in cancer cells. Their ability to modulate key signaling pathways and affect the cell cycle makes them valuable in the development of new anticancer therapies .

Antimicrobial Activity: The indole core of the compound contributes to its antimicrobial properties. Research has shown that indole derivatives can be effective against a range of microbes, including bacteria and fungi. This is particularly important in the era of increasing antibiotic resistance, as new compounds are needed to combat resistant strains .

Anti-inflammatory Properties: Indole derivatives are known to exhibit anti-inflammatory activities. They can modulate the body’s inflammatory response, making them potential candidates for the treatment of chronic inflammatory diseases. Their mechanism of action often involves the inhibition of pro-inflammatory cytokines and the modulation of immune cell function .

Neuroprotective Effects: These compounds have shown promise in neuroprotection, which is crucial for diseases like Alzheimer’s and Parkinson’s. They may protect neurons from oxidative stress and apoptosis, and their ability to cross the blood-brain barrier makes them suitable for targeting central nervous system disorders .

Antiviral Applications: Indole derivatives have been identified as potent antiviral agents. They can inhibit the replication of various viruses, including influenza and HIV. The development of indole-based antiviral drugs is a growing field, with the potential to provide new treatments for viral infections .

Antidiabetic Effects: Research suggests that indole derivatives can influence glucose metabolism, which is beneficial for managing diabetes. They may improve insulin sensitivity and promote glucose uptake in cells, offering a novel approach to diabetes treatment .

Antioxidant Properties: The indole moiety is associated with antioxidant properties, which are important for protecting the body from oxidative damage. This can have implications for aging and diseases caused by oxidative stress, such as cardiovascular diseases .

Chemical Synthesis and Drug Design: Indole derivatives are pivotal in the synthesis of complex organic molecules and drug design. Their versatility allows chemists to create a wide array of biologically active compounds, expanding the possibilities for new drug development .

properties

IUPAC Name

N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Br2N3O2/c1-8-4-2-3-5-10(8)15(22)21-20-14-11-6-9(17)7-12(18)13(11)19-16(14)23/h2-7,19,23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIDXSFTPXBRNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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